Asp-6-shogaol-Ala
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Overview
Description
Asp-6-shogaol-Ala is a synthetic derivative of 6-shogaol, a bioactive compound found in ginger (Zingiber officinale). 6-shogaol is known for its potent antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of 6-shogaol with additional functional groups to enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Ala involves the modification of the 6-shogaol structure. Common synthetic routes include:
Acid-Catalyzed Dehydration: 6-gingerol, another compound found in ginger, is dehydrated using acidic catalysts like hydrochloric acid or p-toluenesulfonic acid to form 6-shogaol.
Aspartic Acid Conjugation: The 6-shogaol is then conjugated with aspartic acid (Asp) and alanine (Ala) through peptide bond formation.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Asp-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Asp-6-shogaol-Ala has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: this compound is explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Asp-6-shogaol-Ala exerts its effects through multiple molecular targets and pathways:
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Inhibition of AKT/mTOR Signaling: This compound inhibits the AKT/mTOR pathway, which is crucial for cell growth and survival.
Modulation of Inflammatory Pathways: The compound reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Asp-6-shogaol-Ala is compared with other similar compounds, such as:
6-Gingerol: While 6-gingerol is also derived from ginger, it is less potent than 6-shogaol in terms of biological activity.
6-Dehydrogingerduone: This compound has a similar structure but lacks the potent anticancer properties of 6-shogaol.
6-Shogaol: This compound is a modified version of 6-shogaol, designed to enhance its stability and biological activity.
This compound stands out due to its enhanced stability and potent biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H41N3O9S |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N3O9S/c1-4-5-6-7-19(13-18(31)10-8-17-9-11-22(32)23(12-17)39-3)40-15-21(25(34)29-16(2)26(35)36)30-24(33)14-20(28)27(37)38/h9,11-12,16,19-21,32H,4-8,10,13-15,28H2,1-3H3,(H,29,34)(H,30,33)(H,35,36)(H,37,38)/t16-,19?,20-,21-/m0/s1 |
InChI Key |
DUUPFCBPLMJMCY-WXYFQQAYSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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